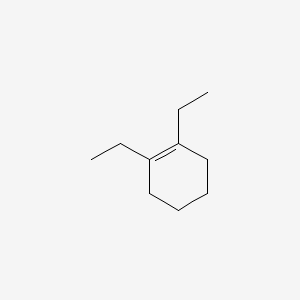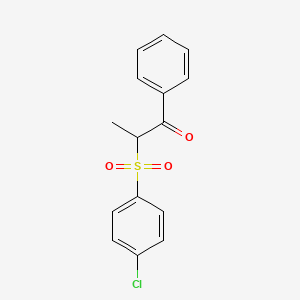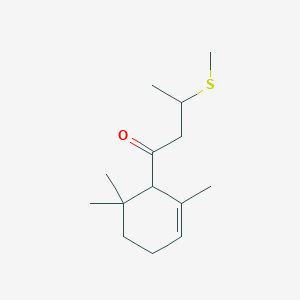
3-(Methylsulfanyl)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylsulfanyl)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one is an organic compound characterized by its unique structure, which includes a methylsulfanyl group and a trimethylcyclohexene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one typically involves the following steps:
Formation of the Trimethylcyclohexene Moiety: This can be achieved through the cyclization of a suitable precursor, such as a diene or an enone, under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a methylsulfanyl anion.
Formation of the Butanone Backbone: This can be accomplished through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Michael addition.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylsulfanyl)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: :
Eigenschaften
CAS-Nummer |
94288-17-2 |
|---|---|
Molekularformel |
C14H24OS |
Molekulargewicht |
240.41 g/mol |
IUPAC-Name |
3-methylsulfanyl-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one |
InChI |
InChI=1S/C14H24OS/c1-10-7-6-8-14(3,4)13(10)12(15)9-11(2)16-5/h7,11,13H,6,8-9H2,1-5H3 |
InChI-Schlüssel |
PACWBAOHWJASME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC(C1C(=O)CC(C)SC)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{Bis[(octan-2-yl)oxy]methyl}benzene](/img/structure/B14368859.png)
![2-Methyl-5-[2-(3-methyl-2-oxocyclopentyl)ethyl]cyclopent-2-en-1-one](/img/structure/B14368863.png)


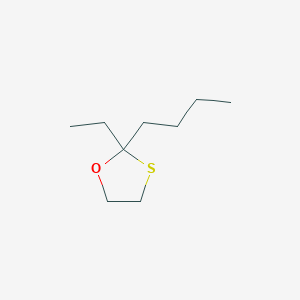
![4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid](/img/structure/B14368887.png)
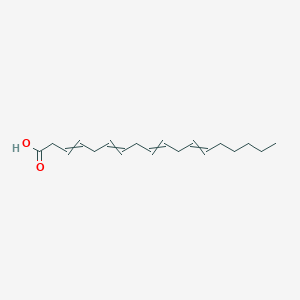
![3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B14368908.png)
![1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium](/img/structure/B14368916.png)
